molecular formula C24H22N2O2S B2992207 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine CAS No. 902913-34-2

3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine

Cat. No. B2992207
CAS RN: 902913-34-2
M. Wt: 402.51
InChI Key: GRRPYXFLDNINIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products that are formed .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity .

Scientific Research Applications

Antiproliferative Activity on Cancer Cell Lines

A series of novel amide derivatives related to the structure of interest were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The study found compounds exhibiting potent cytotoxic activity, indicating potential applications in cancer therapy (Şeyma Cankara Pirol et al., 2014).

Green Chemistry in Synthesis

Research focusing on the green and efficient synthesis of novel structures related to 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine showed advancements in environmentally friendly chemical reactions. These methods highlight the importance of regioselective synthesis and the benefits of using sustainable practices in chemical synthesis (N. Poomathi et al., 2015).

Novel Synthesis Methods

Innovative synthesis techniques have been developed for compounds with the sulfonylquinoline structure. One method involves tert-butyl hydroperoxide mediated cycloaddition, offering a new route to 3-arylsulfonylquinoline derivatives. This process highlights the utility of these compounds in synthesizing pharmaceutical drugs and showcases advancements in synthesis methodologies (Liangliang Zhang et al., 2016).

Electrolysis Derived Compounds

Research into the electrolysis of certain dyes has led to the identification of sulfonyl aromatic alcohols. This study demonstrates the potential of electrochemical methods to generate compounds that could have applications in various fields, including the development of new materials or chemical intermediates (M. P. Elizalde-González et al., 2012).

Antibacterial Activity

A study on the synthesis of quinoxaline sulfonamides, structurally similar to the compound of interest, revealed their significant antibacterial activity. This suggests the potential of these derivatives in developing new antibacterial agents, emphasizing the broader implications of sulfonylquinoline structures in antimicrobial research (S. Alavi et al., 2017).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-3-18-10-14-20(15-11-18)29(27,28)23-16-25-22-7-5-4-6-21(22)24(23)26-19-12-8-17(2)9-13-19/h4-16H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRPYXFLDNINIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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